molecular formula C12H5BrCl2O2 B1265974 7-Bromo-2,3-dichlorodibenzo-p-dioxin CAS No. 97741-74-7

7-Bromo-2,3-dichlorodibenzo-p-dioxin

Cat. No. B1265974
CAS RN: 97741-74-7
M. Wt: 331.97 g/mol
InChI Key: ROEOJLBNCCSIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,3-dichlorodibenzo-p-dioxin, commonly referred to as 7-Bromo-DCDD, is a halogenated aromatic hydrocarbon that is used in a variety of scientific research applications. This compound has been studied for its potential use in drug development, environmental remediation, and as a tool in biochemical and physiological research. 7-Bromo-DCDD is a potent, non-carcinogenic, and non-mutagenic compound that can be synthesized in the laboratory in a variety of ways.

Scientific Research Applications

1. Toxicity and Health Effects

A significant area of research regarding 7-Bromo-2,3-dichlorodibenzo-p-dioxin and its related compounds focuses on their toxicity and potential health effects. Studies have shown that brominated compounds like polybrominated dibenzo-p-dioxins (PBDDs) have similar toxicity profiles to their chlorinated homologs, raising concerns about human and wildlife exposure due to the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

2. Receptor-Binding Avidity and Induction Potency

Research has also been conducted on the receptor-binding avidities and induction potencies of 7-substituted 2,3-dichlorodibenzo-p-dioxins. These studies have identified variations in binding affinities and enzyme induction potencies among different compounds, highlighting the importance of structural differences in determining their biological and toxic effects (Denommé et al., 1985).

3. Environmental Impact and Persistence

Investigations into the environmental impact and persistence of these compounds are critical. For example, the biotransformation of chlorinated dioxins in estuarine sediments under various conditions has been studied, providing insights into the environmental fate of these chemicals (Vargas, Fennell, & Häggblom, 2001).

4. Metabolic Pathways and Transformation

Research into the metabolic pathways and transformation of polychlorinated dibenzo-p-dioxins in organisms like rats has been conducted. This research is essential for understanding how these compounds are processed in biological systems and their potential impacts on health (Tulp & Hutzinger, 1978).

5. Catalyzed Dechlorination Studies

Studies have also focused on the dechlorination of polychlorinated dibenzo-p-dioxins, such as 2,7-dichlorodibenzo-p-dioxin, under mild conditions using catalysts. This research is significant for potential environmental remediation strategies (Ukisu & Miyadera, 2002).

6. Immunological Effects

There is considerable interest in understanding the immunological effects of dioxin-like compounds. Studies have shown that exposure to compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin can alter immune function, suggesting potential health risks associated with exposure to such chemicals (Holsapple et al., 1991).

properties

IUPAC Name

7-bromo-2,3-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOJLBNCCSIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243222
Record name 7-Bromo-2,3-dichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dichlorodibenzo-p-dioxin

CAS RN

97741-74-7
Record name 7-Bromo-2,3-dichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097741747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-2,3-dichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dichlorodibenzo-p-dioxin
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dichlorodibenzo-p-dioxin
Reactant of Route 3
Reactant of Route 3
7-Bromo-2,3-dichlorodibenzo-p-dioxin
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,3-dichlorodibenzo-p-dioxin
Reactant of Route 5
7-Bromo-2,3-dichlorodibenzo-p-dioxin
Reactant of Route 6
7-Bromo-2,3-dichlorodibenzo-p-dioxin

Citations

For This Compound
4
Citations
AL Myers, SA Mabury, EJ Reiner - Chemosphere, 2012 - Elsevier
Mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs, X=Br, Cl) are formed through combustion processes, and may be more toxic than their corresponding …
Number of citations: 35 www.sciencedirect.com
MA Denomme, K Homonoko, T Fujita, T Sawyer… - Molecular …, 1985 - Citeseer
The binding affinities of 16 7-substituted 2, 3-dichlorodibenzo-p-dioxins for the 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin(TCDD) cytosolic receptor protein from male Wistar rats have been …
Number of citations: 52 citeseerx.ist.psu.edu
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com
A Vedani, DR McMasters… - Quantitative Structure …, 2000 - Wiley Online Library
Quantitative structure‐activity relationship (QSAR) is an area of computational research which builds mathematical or atomistic models to predict biological activities of molecules. While …
Number of citations: 51 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.